molecular formula C9H15ClN2O2 B7931216 N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7931216
M. Wt: 218.68 g/mol
InChI Key: ZDEZHNMARFVALT-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chloroacetyl group and an acetamide group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through further chemical transformations . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products with altered chemical properties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolidine derivatives, while hydrolysis reactions produce carboxylic acids and amines.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide can be compared with other similar compounds, such as:

    N-(2-Chloroacetyl)pyrrolidine: This compound shares a similar structure but lacks the acetamide group, resulting in different chemical properties and reactivity.

    N-(2-Chloroacetyl)piperidine:

    N-(2-Chloroacetyl)morpholine: The presence of a morpholine ring in this compound introduces additional functional groups that can participate in various chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical transformations, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEZHNMARFVALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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